![molecular formula C23H22ClN3O B3504070 6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504070.png)
6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide
Overview
Description
6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied for its potential use in scientific research applications. This compound is also known as CCEPQ, and it has been synthesized using various methods.
Mechanism of Action
The mechanism of action of CCEPQ is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
CCEPQ has been shown to have various biochemical and physiological effects. It can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. It has also been shown to induce apoptosis by activating caspase enzymes. Additionally, CCEPQ has anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using CCEPQ in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties, which can be useful in the study of inflammatory diseases. However, one of the limitations of using CCEPQ is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Future Directions
There are several future directions for research on CCEPQ. One area of research is the study of its mechanism of action. Understanding how CCEPQ inhibits the growth of cancer cells and induces apoptosis can provide valuable insights into the development of new cancer treatments. Another area of research is the study of CCEPQ in combination with other drugs to determine if it can enhance their effectiveness. Additionally, the potential use of CCEPQ in the treatment of inflammatory diseases should be further explored.
Scientific Research Applications
CCEPQ has shown potential in various scientific research applications. One of the primary applications of CCEPQ is in the study of cancer. Studies have shown that CCEPQ can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
properties
IUPAC Name |
6-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c24-17-9-10-20-18(14-17)19(15-22(27-20)21-8-4-5-12-25-21)23(28)26-13-11-16-6-2-1-3-7-16/h4-6,8-10,12,14-15H,1-3,7,11,13H2,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZQJWSZILSVBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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